molecular formula C19H25N3O2 B2756904 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide CAS No. 1281087-02-2

2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide

Cat. No.: B2756904
CAS No.: 1281087-02-2
M. Wt: 327.428
InChI Key: XOMRUNHALVTEQF-UHFFFAOYSA-N
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Description

This compound features a 2-phenylacetamide core linked via an ethyl group to a formamido-substituted piperidine ring, with a terminal propynyl (propargyl) group at the 1-position of the piperidine (Fig. 1).

Properties

IUPAC Name

N-[2-[(2-phenylacetyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-12-22-13-8-17(9-14-22)19(24)21-11-10-20-18(23)15-16-6-4-3-5-7-16/h1,3-7,17H,8-15H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMRUNHALVTEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its potential effects on:

  • Dopaminergic Activity : The compound may modulate dopamine receptors, which are crucial in various neurological disorders.
  • Serotonergic Activity : Similar compounds have shown the ability to inhibit serotonin reuptake, suggesting potential antidepressant properties.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of related compounds. For instance, derivatives with similar structures have demonstrated significant anticonvulsant effects in animal models. A study reported that certain N-phenyl derivatives protected against seizures induced by maximal electroshock (MES) at doses of 100 mg/kg and 300 mg/kg, indicating potential for therapeutic use in epilepsy management .

Neurotransmitter Uptake Inhibition

Research has indicated that compounds structurally related to this compound can inhibit norepinephrine (NE) and serotonin (5-HT) uptake in synaptosomes. This inhibition is associated with antidepressant-like effects observed in rodent models, where specific analogs showed significant reductions in immobility time during forced swim tests .

Case Studies

Case Study 1: Antidepressant Activity
A series of experiments involving derivatives of this compound revealed that modifications to the phenyl group significantly impacted their antidepressant efficacy. Compounds with halogen substitutions at the para position exhibited enhanced activity compared to their non-substituted counterparts.

Case Study 2: Neuroprotective Effects
In a neuroprotective study, a related compound was tested for its ability to protect neuronal cells from oxidative stress. The results indicated that the compound could reduce cell death in cultured neurons exposed to oxidative agents, suggesting its potential as a neuroprotective agent in conditions such as Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity Mechanism Effectiveness Reference
AnticonvulsantInhibition of neurotransmitter uptakeSignificant in rodent models
AntidepressantSerotonin and norepinephrine reuptake inhibitionPositive results in behavioral tests
NeuroprotectionReduction of oxidative stress-induced cell deathEffective in neuronal cultures

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Selected Analogs
Compound Name Piperidine Substituent Amide Type Unique Features Molecular Weight (g/mol)
Target Compound 1-(prop-2-yn-1-yl)piperidin-4-yl Acetamide Propynyl group, formamido linker ~329.4*
Acetyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) 1-phenethylpiperidin-4-yl Acetamide Dual N-phenyl and phenethyl groups 352.5
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) 4-nitrophenylethyl Sulfonamide Nitro and chloro substituents ~437.9*
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide 1-phenethylpiperidin-4-yl Methoxy-acetamide Methoxy group, dual aryl substituents 352.5
N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide Piperidin-4-yl Acetamide Chlorophenyl and phenyl groups ~328.8*

*Calculated based on chemical formula.

Key Observations :

  • The target compound’s propynyl group distinguishes it from phenethyl-substituted analogs like acetyl fentanyl, which are associated with opioid receptor binding .
  • The formamido linker (vs. direct amide bonds in acetyl fentanyl) may alter conformational flexibility and hydrogen-bonding capacity.

Pharmacological and Functional Insights

  • Opioid Receptor Affinity : Acetyl fentanyl and its analogs (e.g., methoxyacetyl fentanyl ) exhibit high µ-opioid receptor affinity due to the phenethyl-piperidine motif. The target compound’s propynyl group may reduce such activity, as bulky substituents often disrupt receptor binding .
  • Metabolic Stability : The alkyne group in the target compound could enhance metabolic resistance compared to esters or ethers in methoxy-substituted analogs .
  • Toxicity : Acetyl fentanyl’s association with overdose deaths underscores the need for caution in evaluating the target compound’s safety profile.

Regulatory Considerations

Compounds structurally related to fentanyl (e.g., acetyl fentanyl, cyclopropyl fentanyl) are often regulated under analog laws . The target compound’s structural deviation (propynyl substitution) may place it outside current scheduling, but close monitoring is advised.

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